molecular formula C9H7ClN2 B6159462 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile CAS No. 916176-88-0

1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B6159462
CAS No.: 916176-88-0
M. Wt: 178.6
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Description

1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a cyclopropane carbonitrile derivative featuring a 6-chloropyridin-2-yl substituent. This compound belongs to a class of strained-ring systems widely studied for their unique reactivity and applications in medicinal chemistry and materials science. The cyclopropane ring introduces significant steric and electronic effects, while the nitrile group enhances polarity and serves as a versatile functional group for further derivatization. Evidence indicates that this compound has been catalogued but is currently discontinued in commercial supplies .

Properties

CAS No.

916176-88-0

Molecular Formula

C9H7ClN2

Molecular Weight

178.6

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Spectral Data (NMR, MS)
This compound C₉H₆ClN₂ 177.61 6-Chloropyridin-2-yl Discontinued; no spectral data
1-(4-Bromophenyl)cyclopropane-1-carbonitrile (6y) C₁₀H₇BrN 236.08 4-Bromophenyl ¹H NMR (CDCl₃): δ 7.77–7.74 (m, 2H)
1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile C₈H₇N₃ 145.16 Pyrimidin-2-yl CAS 1378798-49-2
1-(3-Phenylpropyl)cyclopropane-1-carbonitrile (20) C₁₃H₁₅N 185.27 3-Phenylpropyl HRMS [M+H]⁺: 361.2844

Table 2: Reactivity and Functional Group Analysis

Compound Key Functional Groups Reactivity Insights
This compound Nitrile, Chloropyridine Potential for Suzuki coupling via Cl substitution
1-Acetyl-2-(2-chlorophenyl)cyclopropane-1-carbonitrile Ketone, Chlorophenyl Susceptible to nucleophilic acyl substitution
1-(1-(Pyrimidin-2-yl)-1H-indol-2-yl)cyclopropane-1-carbonitrile Nitrile, Pyrimidine, Indole Enhanced π-π interactions for binding applications

Biological Activity

1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is a compound of interest in pharmaceutical research due to its potential biological activity. This article reviews its biological properties, mechanism of action, and relevant case studies, supported by data tables and findings from diverse sources.

  • Molecular Formula : C10H8ClN
  • CAS Number : 916176-88-0
  • Structure : The compound features a cyclopropane ring substituted with a chloropyridine moiety and a nitrile group, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to modulate enzyme activities and influence signaling pathways related to inflammation and pain management.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes linked to inflammatory processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.

Enzyme Target IC50 Value (nM) Effect
COX-131Inhibition
COX-212Inhibition
Fatty Acid Amide Hydrolase (FAAH)420Moderate Inhibition

These findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for further therapeutic exploration in conditions like arthritis or other inflammatory diseases .

Case Study 1: Anti-inflammatory Effects

A study explored the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Case Study 2: Pain Management

In another investigation, the analgesic properties were assessed using acetic acid-induced visceral pain models in mice. The results indicated that the compound significantly reduced pain responses, suggesting its potential utility as an analgesic agent without the gastrointestinal side effects commonly associated with traditional NSAIDs.

Pharmacological Profile

The pharmacological profile of this compound indicates promising therapeutic potential. Its dual action as both an anti-inflammatory and analgesic agent highlights its versatility in treating various conditions.

Toxicology Studies

Toxicological evaluations have shown that the compound exhibits low toxicity at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects and establish safety profiles for potential clinical applications.

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